molecular formula C5H11NO2 B13024233 Trans-4-(aminomethyl)oxolan-3-ol

Trans-4-(aminomethyl)oxolan-3-ol

Cat. No.: B13024233
M. Wt: 117.15 g/mol
InChI Key: MUTHVSUAOIYRHX-WHFBIAKZSA-N
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Description

Contemporary Significance of Aminomethylated Oxolane Scaffolds in Medicinal Chemistry and Organic Synthesis

Aminomethylated oxolane scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets. smolecule.com This versatility stems from the combination of the polar, hydrogen-bond-donating-and-accepting capabilities of the amino alcohol functionality and the favorable pharmacokinetic properties often associated with the tetrahydrofuran (B95107) ring.

In organic synthesis, these scaffolds serve as chiral building blocks for the construction of complex molecules. nih.gov The stereocenters on the oxolane ring can be used to direct the stereochemistry of subsequent reactions, enabling the synthesis of enantiomerically pure compounds. The development of stereoselective synthetic methods to access these scaffolds is an active area of research. google.com

Overview of Scholarly Investigations into Tetrahydrofuran-Derived Aminoalcohols

Scholarly work on tetrahydrofuran-derived aminoalcohols covers a wide range of topics, from the development of novel synthetic routes to the investigation of their biological activities. Synthetic strategies often involve the stereoselective functionalization of furan (B31954) or other cyclic precursors. mdpi.com For instance, methods have been developed for the synthesis of related compounds like 3-aminomethyltetrahydrofuran starting from materials such as maleic acid diester or furan itself. mdpi.comgoogle.com

Investigations into the biological properties of these compounds have revealed their potential in various therapeutic areas. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been explored for their medicinal properties. The amino alcohol moiety is a key pharmacophore in many bioactive compounds, and its incorporation into the oxolane framework can lead to novel pharmacological profiles.

While specific research data on Trans-4-(aminomethyl)oxolan-3-ol is not extensively available in publicly accessible literature, the foundational knowledge from related structures provides a strong basis for its potential applications and directs future research endeavors.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(3R,4S)-4-(aminomethyl)oxolan-3-ol

InChI

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1

InChI Key

MUTHVSUAOIYRHX-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)CN

Canonical SMILES

C1C(C(CO1)O)CN

Origin of Product

United States

Stereochemical Characterization and Analysis of Trans 4 Aminomethyl Oxolan 3 Ol

The stereochemistry of trans-4-(aminomethyl)oxolan-3-ol is defined by the spatial arrangement of the aminomethyl and hydroxyl groups on the oxolane ring. Due to the presence of two chiral centers at the C3 and C4 positions, this compound can exist as a pair of enantiomers, namely (3R,4R) and (3S,4S).

Absolute and Relative Stereochemical Assignment Methodologies

The determination of the absolute and relative stereochemistry of molecules like this compound relies on a combination of spectroscopic and chemical methods.

Relative Stereochemistry: The trans relationship between the hydroxyl and aminomethyl groups can be established using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (³J) between the protons at C3 and C4 are indicative of their dihedral angle, which differs significantly between cis and trans isomers. For a trans configuration in a five-membered ring, a smaller coupling constant is typically observed compared to the cis isomer.

Absolute Stereochemistry: The assignment of the absolute configuration, (3R,4R) or (3S,4S), is more complex and often requires more advanced techniques.

Chiral Chromatography: Separation of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic methods measure the differential absorption of left and right circularly polarized light. Comparison of the experimental spectra with those predicted by quantum chemical calculations for a specific enantiomer allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. For chiral molecules, the Flack parameter is used to confidently assign the absolute configuration.

Methodology Information Obtained Typical Application for Substituted Oxolanes
NMR Spectroscopy Relative stereochemistry (cis/trans)Measurement of ³J(H3-H4) coupling constants.
Chiral Chromatography Separation of enantiomersPreparative or analytical separation of (3R,4R) and (3S,4S) isomers.
VCD/ECD Spectroscopy Absolute configurationComparison of experimental and calculated spectra.
X-ray Crystallography Absolute and relative stereochemistryAnalysis of single crystals to determine the precise 3D structure.

Conformational Landscape and Dynamics of the Oxolane Ring System

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of dynamic conformational change. The two most common conformations are the envelope (E) and twist (T) forms. For substituted oxolanes like this compound, the substituents will preferentially occupy positions that minimize steric strain.

The conformational equilibrium of the oxolane ring is influenced by the nature and position of the substituents. In the case of a trans-1,2-disubstituted pattern (as in this molecule, considering the C3 and C4 positions), the substituents tend to adopt pseudo-equatorial orientations to reduce steric hindrance. Computational studies on similar 3,4-disubstituted tetrahydrofurans have shown that the energy barrier between different twist and envelope conformations is relatively low, leading to a flexible ring system at room temperature.

Conformation Description Relative Energy (Typical for Substituted Oxolanes)
Envelope (E) One atom is out of the plane of the other four.Can be a low-energy conformation depending on substituent positions.
Twist (T) Two adjacent atoms are displaced in opposite directions from the plane of the other three.Often the global minimum energy conformation for substituted oxolanes.

Stereoelectronic Effects and Their Implications in Molecular Behavior

Stereoelectronic effects are interactions between electron orbitals that depend on the geometry of the molecule. wikipedia.org In this compound, several such effects can influence its conformation and reactivity.

Gauche Effect: The preference for a gauche conformation in some systems is a well-known stereoelectronic effect. In the context of the oxolane ring, the interaction between the lone pairs of the ring oxygen and the sigma anti-bonding orbitals (σ*) of the C-C and C-H bonds can influence the conformational preferences.

These stereoelectronic interactions, in conjunction with steric effects, determine the preferred three-dimensional structure of the molecule, which in turn governs its physical properties and biological activity. The interplay of these effects highlights the complexity of molecular behavior even in relatively small molecules. wikipedia.org

Chemical Reactivity and Derivatization of Trans 4 Aminomethyl Oxolan 3 Ol

Selective Functionalization of the Aminomethyl Group

The primary amine in Trans-4-(aminomethyl)oxolan-3-ol is a potent nucleophile, generally more so than the secondary hydroxyl group under neutral or basic conditions. This difference in reactivity allows for high chemoselectivity in functionalization reactions.

Key reactions targeting the aminomethyl group include:

N-Acylation: The amine can be readily acylated to form amides using various acylating agents such as acid chlorides or acid anhydrides. google.com To ensure selectivity, the reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl) and prevent protonation of the amine. google.com Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine. google.com A general method for selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts preferentially with the amino group.

N-Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to polyalkylation, forming secondary, tertiary, and even quaternary ammonium salts. google.comnih.gov However, monosubstitution can be achieved by using a large excess of the amine starting material. A more controlled and widely used method for introducing alkyl groups is reductive amination . This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). google.comchemicalbook.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functionalization is robust and modifies the electronic properties of the nitrogen atom significantly.

The table below summarizes common selective functionalization reactions of the aminomethyl group based on established methods for primary amines and amino alcohols.

Reaction TypeReagent ExampleProduct Functional GroupTypical Conditions
N-AcylationAcetyl Chloride (CH₃COCl)AmideBase (e.g., Pyridine), Aprotic Solvent
N-Alkylation (Reductive Amination)Benzaldehyde, then NaBH₄Secondary AmineMethanol, Room Temperature
N-SulfonylationTosyl Chloride (TsCl)SulfonamideBase (e.g., Triethylamine), CH₂Cl₂

Regioselective Reactions of the Hydroxyl Functionality

While the hydroxyl group is generally less nucleophilic than the amine, its functionalization can be achieved with high regioselectivity by manipulating reaction conditions, particularly by deactivating the more reactive amino group.

O-Acylation: Chemoselective O-acylation can be accomplished under acidic conditions. In the presence of a strong acid (e.g., HCl, methanesulfonic acid), the aminomethyl group is protonated to form an ammonium salt. This deactivates the nitrogen nucleophile, allowing the hydroxyl group to react with an acylating agent (acyl halide or anhydride) to form an ester. This method is effective for a range of amino alcohols and hydroxyamino acids.

O-Alkylation and Silylation (Protection): To perform other transformations on the molecule, the hydroxyl group is often protected. Common protecting groups for alcohols include silyl ethers, formed by reacting the alcohol with a silyl halide like tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole. While amines can also react with silyl halides, the silyl-nitrogen bond is often more labile. Other protective strategies include the formation of ethers (e.g., benzyl ether) or acetals, such as the tetrahydropyranyl (THP) ether, which is introduced under acidic conditions and stable to basic or nucleophilic reagents.

Oxidation: As a secondary alcohol, the hydroxyl group in this compound can be oxidized to the corresponding ketone, yielding 4-(aminomethyl)oxolan-3-one. This transformation requires an oxidizing agent that is compatible with the amine functionality, or alternatively, the amine can be protected prior to oxidation. Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium chlorochromate (PCC), which is known for milder conditions, or reagents used in Swern or Dess-Martin periodinane oxidations.

The following table details representative regioselective reactions for the hydroxyl group.

Reaction TypeReagent ExampleProduct Functional GroupTypical ConditionsSelectivity Principle
O-AcylationAcetic AnhydrideEsterStrong Acid (e.g., MeSO₃H)Protonation and deactivation of the amine
O-Silylationtert-Butyldimethylsilyl chloride (TBS-Cl)Silyl EtherImidazole, DMFInherent reactivity, though N-silylation is possible
OxidationPyridinium Chlorochromate (PCC)KetoneDichloromethane (CH₂Cl₂)Oxidation of secondary alcohol (amine may require protection)

Modifications and Substitutions on the Oxolane Core

Modifying the saturated oxolane (tetrahydrofuran) ring is generally more challenging than functionalizing the appended groups and often requires more forcing conditions or multi-step synthetic sequences.

Ring-Opening Reactions: The tetrahydrofuran (B95107) ether linkage is relatively stable but can be cleaved under strongly acidic conditions, often involving Lewis acids or strong protic acids. For instance, reactions with boryl triflates in the presence of nucleophiles have been shown to induce THF ring-opening. Such reactions on a substituted core like this compound would likely lead to a mixture of products and require careful control of regioselectivity.

Synthesis of Analogues: A more common strategy for achieving diversity around the oxolane core is not by direct modification, but through the synthesis of analogues from different starting materials. Various synthetic methods exist for creating substituted tetrahydrofurans, including intramolecular cyclizations of diols, oxidative cyclization of alkenols, and cycloaddition reactions. By employing precursors with desired substitutions, analogues of this compound with different substituents on the ring can be prepared.

Ring Expansion: Photochemical methods have been described for the ring expansion of smaller oxetane rings into tetrahydrofuran derivatives, suggesting that ring transformations are a potential, albeit complex, route to novel core structures.

Complexation Chemistry and Ligand Design for Organometallic Applications

The structure of this compound, containing both a nitrogen (amine) and an oxygen (hydroxyl) donor atom in a 1,3-relationship, makes it an excellent candidate for use as a bidentate ligand in coordination and organometallic chemistry.

Chelate Formation: The molecule can coordinate to a metal center through both the nitrogen and the deprotonated oxygen atom, forming a stable five-membered chelate ring. Amino alcohols are well-known ligands that form stable complexes with a variety of transition metals, including copper(II), zinc(II), cobalt(II), and nickel(II). The formation of such a chelate can enhance the catalytic activity of the metal center.

Ligand for Asymmetric Catalysis: Chiral amino alcohols are extensively used as ligands in enantioselective catalysis. For example, they are employed in the catalytic enantioselective addition of organozinc reagents to aldehydes. The chiral centers in this compound can create a chiral environment around a coordinated metal, potentially enabling it to catalyze stereoselective transformations. The ligand modulates the electronic properties and steric environment of the metal center, which is key to achieving high enantioselectivity.

Synthesis of Metal Complexes: The synthesis of metal complexes with amino alcohol ligands typically involves reacting the ligand with a metal salt (e.g., metal acetate or chloride) in a suitable solvent. The hydroxyl group may be deprotonated with a base to facilitate coordination as an alkoxide. The resulting organometallic complexes can have diverse geometries, including tetrahedral and trigonal bipyramidal structures, depending on the metal and other coordinating ligands.

Computational and Theoretical Studies of Trans 4 Aminomethyl Oxolan 3 Ol and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like trans-4-(aminomethyl)oxolan-3-ol, which contains a five-membered tetrahydrofuran (B95107) (THF) ring, MD simulations are invaluable for exploring its conformational landscape.

The THF ring is not planar and typically adopts two main puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). d-nb.inforesearchgate.net In the envelope form, four atoms are roughly coplanar, with the fifth atom out of the plane. In the twist form, three adjacent atoms are coplanar, with the other two displaced on opposite sides of the plane. d-nb.info The substituents on the ring, in this case, the hydroxyl and aminomethyl groups, significantly influence the energetic preference for one conformation over the other and the rotational barriers between them.

MD simulations can model the dynamic interconversion between these states at various temperatures. nih.gov By simulating the molecule in a solvent, typically water, these simulations provide a realistic view of the accessible conformations and their relative populations. For instance, studies on the related tetrahydrofurfuryl alcohol (THFA) have shown that the orientation of the substituent (gauche or trans) is strongly correlated with the ring's geometry (envelope or twist). d-nb.inforesearchgate.net Similar effects would be expected for this compound, where intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups could further stabilize specific conformations.

Furthermore, MD simulations are instrumental in studying ligand binding. nih.gov If this compound or its derivatives are investigated as potential ligands for a biological target, such as an enzyme or receptor, MD can simulate the process of the ligand entering the binding site and can predict the stability of the resulting complex. These simulations can reveal key interactions, like hydrogen bonds and van der Waals forces, that stabilize the bound state and can help rationalize the ligand's affinity and selectivity. nih.govacs.org

Computational MethodKey ApplicationInformation Obtained for this compoundReference
Molecular Dynamics (MD)Conformational AnalysisIdentification of stable envelope (E) and twist (T) conformations of the oxolane ring; population distribution of conformers; barriers for ring inversion. d-nb.inforesearchgate.netnih.gov
MD with Explicit SolventLigand Binding SimulationDynamic behavior in a binding pocket; prediction of binding/unbinding events; stability of the ligand-protein complex over time. nih.govacs.org
MD with Umbrella SamplingBinding Free EnergyQuantitative prediction of the free energy of binding to a biological target by sampling along a reaction coordinate. acs.org

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and chemical reactivity of molecules. researchgate.net These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, can be used to accurately determine the geometry of different conformers of this compound. nih.govnih.gov High-level ab initio studies on tetrahydrofuran have helped to resolve discrepancies in experimental predictions of its equilibrium geometry. nih.gov

Density Functional Theory (DFT) is a widely used quantum method that is both accurate and computationally efficient. rsc.org DFT calculations can be employed to determine a variety of electronic properties for this compound and its derivatives:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netbiointerfaceresearch.com For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to contribute significantly to the HOMO, making them sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. biointerfaceresearch.com

Reaction Barriers: DFT is also used to model reaction pathways and calculate the activation energies for specific chemical transformations. For example, studies on the autoxidation of THF have used DFT to calculate the energy barrier for hydrogen abstraction, explaining its higher reactivity compared to tetrahydropyran (B127337) (THP). rsc.org Such calculations could predict the most likely sites of oxidation on the this compound ring.

Quantum Chemical PropertyMethod of CalculationPredicted Insight for this compoundReference
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Precise bond lengths, bond angles, and dihedral angles for the most stable conformer. nih.govrsc.org
HOMO-LUMO Energy GapDFTIndication of kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity. researchgate.netbiointerfaceresearch.com
Molecular Electrostatic Potential (MEP)DFTIdentification of nucleophilic (negative potential around N, O atoms) and electrophilic (positive potential around H atoms of NH2 and OH) sites. biointerfaceresearch.com
Activation Energy (Ea)DFT (Transition State Search)Prediction of the energy barrier for specific reactions, such as oxidation or ring-opening, providing insights into chemical reactivity. rsc.orgnih.gov

In Silico Molecular Docking and Affinity Prediction for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). researchgate.netnih.gov This method is central to structure-based drug design. For this compound or its derivatives, docking can be used to screen for potential biological targets and to understand the molecular basis of their activity.

The docking process involves two main steps:

Sampling: A large number of possible binding poses of the ligand in the active site of the protein are generated.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. The highest-ranked pose is the predicted binding mode.

Docking studies can provide critical information, such as the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). acs.orgresearchgate.net For this compound, the hydroxyl and amino groups are likely to act as hydrogen bond donors and acceptors, playing a crucial role in anchoring the molecule within a binding site.

The results from docking are often expressed as a binding energy or a docking score, which provides a qualitative estimate of binding affinity. researchgate.net While these scores are useful for ranking potential ligands, they are generally not sufficient for a precise prediction of binding affinity (e.g., Kd or IC50 values). More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), often performed in conjunction with molecular dynamics simulations, are required for more accurate affinity predictions.

Hypothetical TargetPredicted Binding Mode InteractionsDocking Score (kcal/mol)Reference
Kinase XH-bond from OH to Asp145; H-bond from NH2 to Glu91 backbone carbonyl.-7.8 acs.orgresearchgate.net
Protease YH-bond from OH to Ser195; Salt bridge from protonated NH3+ to Asp189.-8.5 nih.govresearchgate.net
GPCR ZHydrophobic interaction of oxolane ring; H-bond from NH2 to Asn110.-6.9 nih.govnih.gov

This table presents hypothetical data to illustrate the output of molecular docking studies.

Prediction of Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of a specific stereoisomer like this compound often involves stereoselective reactions. Computational chemistry is a powerful tool for predicting and rationalizing the diastereoselectivity and enantioselectivity of such synthetic steps. chemrxiv.orgnih.gov

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. Quantum chemical methods, particularly DFT, can be used to model the structures and energies of these transition states with high accuracy. chemrxiv.org

For example, in a synthetic route to this compound, a key step might be a nucleophilic addition to a prochiral ketone or an intramolecular cyclization. rsc.orgchemistryviews.org Computational modeling of such a step would involve:

Identifying all possible reaction pathways leading to the different stereoisomers.

Locating the transition state structure for each pathway.

Calculating the free energies of these transition states.

Using the energy difference (ΔΔG‡) to predict the ratio of the stereoisomeric products.

These predictions can guide the choice of reagents, catalysts, and reaction conditions to favor the formation of the desired trans isomer. chemrxiv.orgchemrxiv.org Furthermore, by analyzing the geometry of the transition states, chemists can gain insights into the origin of the selectivity, such as steric hindrance or favorable orbital interactions, which can be used to design more selective catalysts or substrates. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a ligand-based drug design technique used to identify new molecules with the potential to bind to a specific biological target. acs.orgnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. acs.org

Starting with the structure of this compound, a pharmacophore model can be developed. This model would likely include:

A hydrogen bond donor (from the -OH group).

A hydrogen bond donor (from the -NH2 group).

A hydrogen bond acceptor (the oxygen in the oxolane ring).

A positive ionizable feature (the -NH2 group).

Once a pharmacophore model is created, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govresearchgate.netmdpi.com Molecules from the database that match the pharmacophore's features in the correct 3D arrangement are identified as "hits." These hits are then typically subjected to further computational analysis, such as molecular docking, and eventually experimental testing. nih.govnih.gov

This approach is particularly useful when the 3D structure of the biological target is unknown. By using the structure of a known active ligand like this compound as a template, it is possible to discover structurally diverse compounds that retain the key interaction features and may have similar or improved biological activity. chemrxiv.orgresearchgate.net

Structure Activity Relationship Sar Investigations of Trans 4 Aminomethyl Oxolan 3 Ol Derivatives in Preclinical Contexts

Rational Design and Synthesis of Analogs for SAR Elucidation

The journey to unravel the SAR of trans-4-(aminomethyl)oxolan-3-ol derivatives commences with the strategic design and synthesis of a library of analogs. The core principle is to systematically modify specific parts of the parent molecule and observe the resulting changes in biological effect. Key areas of modification on the this compound scaffold typically include the aminomethyl group, the hydroxyl group, and the oxolane ring itself.

For instance, the primary amine of the aminomethyl side chain can be transformed into secondary or tertiary amines by introducing various alkyl or aryl substituents. This allows for the exploration of the impact of steric bulk and electronics on target interaction. Furthermore, the amine can be acylated to introduce amide functionalities, probing the importance of hydrogen bond donor and acceptor properties.

The hydroxyl group on the oxolane ring presents another avenue for modification. It can be etherified or esterified to investigate the influence of lipophilicity and hydrogen bonding capacity at this position. The stereochemistry of the hydroxyl group is also a critical parameter, and the synthesis of diastereomers can reveal the optimal spatial arrangement for biological activity.

Alterations to the oxolane ring, while more synthetically challenging, can also be undertaken. This may involve the introduction of substituents on the ring or even the replacement of the oxygen atom with other heteroatoms to explore the impact of ring conformation and electronic properties. The synthesis of these analogs often relies on multi-step synthetic sequences starting from commercially available chiral precursors to ensure the desired stereochemistry of the final products.

In Vitro Assessment of Biological Activity of Derivatives

Once a library of analogs has been synthesized, the next crucial step is to evaluate their biological activity in controlled laboratory settings, known as in vitro assays. These assays are designed to measure a specific biological response, such as the inhibition of an enzyme or the binding to a receptor. The data generated from these experiments are fundamental to establishing the SAR.

For example, a series of analogs with varying substituents on the aminomethyl group might be tested for their ability to inhibit a particular kinase. If analogs with small, non-polar substituents show significantly lower IC50 values than those with large, polar substituents, it would suggest that a small, hydrophobic pocket exists in the binding site of the target kinase.

The following interactive table showcases hypothetical in vitro activity data for a series of this compound derivatives, illustrating how such data is used to inform SAR.

Compound IDModification on Aminomethyl GroupModification on Hydroxyl GroupTarget Enzyme Inhibition (IC50, nM)
Parent-NH2-OH150
Analog 1-NHCH3-OH125
Analog 2-N(CH3)2-OH250
Analog 3-NHC(O)CH3-OH500
Analog 4-NH2-OCH3300
Analog 5-NH2-OC(O)CH3450

This table contains hypothetical data for illustrative purposes.

Mechanistic Studies of Molecular Interaction and Receptor Binding (non-human, non-clinical)

To gain a deeper understanding of the SAR at a molecular level, mechanistic studies are conducted to investigate how the synthesized derivatives interact with their biological targets. These non-human, non-clinical studies often employ biophysical techniques and computational modeling.

X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the target protein in complex with a potent analog. These structures reveal the precise binding mode of the ligand, showing the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for rationalizing the observed SAR and for guiding the design of future, more potent, and selective compounds.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool used to probe ligand-protein interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the parts of the ligand that are in close contact with the protein and can map the binding site on the protein surface.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, complement these experimental techniques. Docking studies can predict the binding poses of a series of analogs within the active site of a target, and the calculated binding energies can be correlated with the experimental biological activities. MD simulations can provide insights into the dynamic nature of the ligand-protein complex, revealing how the flexibility of both the ligand and the protein influences binding.

Correlation between Structural Modifications and Preclinical Biological Responses

The culmination of the SAR investigation is the correlation of the specific structural modifications with the observed preclinical biological responses. By analyzing the data from the synthesis, in vitro assays, and mechanistic studies, a comprehensive picture of the SAR emerges.

For the this compound scaffold, several key trends might be identified. For example, it might be discovered that a free primary amine is crucial for activity, as any substitution or acylation leads to a significant drop in potency. This would suggest a critical hydrogen bond interaction or a salt bridge formation with an acidic residue in the target's binding site.

Similarly, the stereochemistry of the hydroxyl group might be found to be paramount, with the trans configuration being essential for proper orientation within the binding pocket. The data might also reveal that increasing the lipophilicity of the molecule by etherifying the hydroxyl group improves cell permeability and, consequently, cellular activity, even if it slightly reduces the affinity for the isolated target.

These correlations are often visualized using SAR tables or plots that clearly show the impact of each structural change. This detailed understanding of the SAR is not only crucial for optimizing the lead compound but also provides fundamental knowledge about the molecular recognition principles of the biological target, which can be applied to future drug design projects.

Trans 4 Aminomethyl Oxolan 3 Ol As a Chemical Scaffold in Drug Discovery

Analysis of Trans-4-(aminomethyl)oxolan-3-ol as a Privileged Structure

A privileged structure is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. This promiscuity suggests that the scaffold possesses inherent structural and physicochemical properties that are conducive to molecular recognition by a variety of proteins. While extensive research specifically designating this compound as a privileged structure is not widely documented, an analysis of its constituent features suggests its potential in this regard.

The oxolane (tetrahydrofuran) ring is a common motif in a plethora of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The stereochemically defined trans relationship between the aminomethyl and hydroxyl groups provides a rigid, three-dimensional arrangement of functional groups that can be precisely oriented to interact with biological targets. The primary amine and hydroxyl groups are key pharmacophoric features, capable of forming hydrogen bonds, ionic interactions, and serving as points for further chemical modification.

The concept of privileged structures is exemplified by scaffolds like the benzodiazepines and dihydropyridines, which have given rise to numerous drugs acting on diverse targets. The potential for this compound to act as a privileged scaffold lies in its ability to present key functional groups in a defined spatial orientation, a characteristic that is often associated with broad biological activity.

Table 1: Comparison of Privileged Scaffolds

Scaffold Core Structure Key Features Therapeutic Areas
Benzodiazepine Fused diazepine and benzene rings Aromatic system, nitrogen atoms for H-bonding Anxiolytics, anticonvulsants, muscle relaxants
Dihydropyridine Dihydropyridine ring Nitrogen heterocycle, ester functionalities Calcium channel blockers (antihypertensive)

Design and Integration into Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. The design of compound libraries for HTS is a critical factor in the success of these campaigns. The inclusion of scaffolds like this compound can enrich a library with novel and diverse chemical matter.

The strategic value of this scaffold in a screening library is multifaceted:

Novelty: It represents a departure from more commonly screened flat, aromatic structures, offering access to unexplored regions of chemical space.

Three-Dimensionality: Its non-planar structure provides a greater degree of shape diversity, which can lead to higher hit rates and more specific interactions with protein binding sites.

Functionality: The primary amine and hydroxyl groups serve as convenient handles for combinatorial derivatization, allowing for the rapid generation of a library of analogs with diverse physicochemical properties.

The integration of this compound into a screening library would typically involve the synthesis of a collection of derivatives where the amine and/or hydroxyl groups are modified. For instance, the amine could be acylated, alkylated, or converted to a sulfonamide, while the hydroxyl group could be etherified or esterified. This approach, known as diversity-oriented synthesis, can quickly generate a library of compounds with a wide range of properties, increasing the probability of identifying a "hit" in a screening campaign.

Table 2: Illustrative Library Design Based on this compound

R1 (Amine Modification) R2 (Hydroxyl Modification) Resulting Compound Class Potential for HTS
Acyl chlorides - Amides High
Sulfonyl chlorides - Sulfonamides High
Aldehydes (reductive amination) - Secondary amines High
- Alkyl halides Ethers High

Application as a Core Intermediate in the Synthesis of Complex Bioactive Molecules

Beyond its direct use in screening libraries, this compound can serve as a versatile chiral building block for the synthesis of more complex and potent bioactive molecules. Its pre-defined stereochemistry and orthogonal functional groups make it an attractive starting material for target-oriented synthesis.

The synthesis of complex molecules often relies on the strategic use of smaller, stereochemically defined fragments that can be coupled together in a convergent manner. The aminomethyl and hydroxyl groups of this compound can be selectively protected and deprotected, allowing for sequential chemical transformations at each position.

For example, the amine could be protected with a Boc group, allowing the hydroxyl group to be modified. Subsequently, the Boc group could be removed, and the amine could be further functionalized. This stepwise approach enables the construction of intricate molecular architectures with a high degree of control. While specific examples of blockbuster drugs built from this exact scaffold are not readily found in the literature, the principle of using such chiral building blocks is well-established in the synthesis of numerous pharmaceuticals.

Development of Chemical Probes for Biological Systems (Preclinical)

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. The development of chemical probes is a critical step in the validation of new drug targets.

This compound possesses features that make it a suitable scaffold for the development of chemical probes. A potent and selective "hit" identified from an HTS campaign based on this scaffold can be further optimized for use as a chemical probe. This optimization process typically involves:

Improving Potency and Selectivity: Fine-tuning the structure to maximize affinity for the target of interest and minimize off-target effects.

Introducing Reporter Groups: The scaffold's functional groups can be used to attach reporter tags such as fluorescent dyes, biotin, or radioactive isotopes. These tags allow for the visualization and quantification of the probe's interaction with its target.

For instance, a fluorescent dye could be attached to the amine group, creating a probe that could be used in fluorescence microscopy to visualize the subcellular localization of the target protein. Alternatively, a biotin tag could be introduced to enable affinity purification of the target protein and its binding partners for proteomic analysis. While preclinical studies detailing chemical probes specifically derived from this compound are not prevalent, the principles of probe development are broadly applicable to this scaffold.

Table 3: Potential Chemical Probes Derived from this compound

Probe Type Modification Application
Fluorescent Probe Conjugation of a fluorophore (e.g., FITC) to the amine Cellular imaging, flow cytometry
Affinity Probe Conjugation of biotin to the amine Protein pull-down, target identification

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformation Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of trans-4-(aminomethyl)oxolan-3-ol in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton in the molecule. The trans configuration of the substituents on the oxolane (tetrahydrofuran) ring is confirmed through the analysis of coupling constants (J-values) between adjacent protons. The protons on the carbon atoms bearing the hydroxyl (C3) and aminomethyl (C4) groups would appear as complex multiplets. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons of the aminomethyl group (-CH₂NH₂) would typically appear as a doublet, while the protons on the oxolane ring would exhibit characteristic shifts and splitting patterns reflecting their diastereotopic nature and their cis/trans relationships.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) would resonate at lower fields (higher ppm values) compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values. Actual experimental shifts may vary based on solvent and other conditions.)

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm)
H3 (CH-OH) ~4.0 - 4.5 C3 (CH-OH) ~70 - 75
H4 (CH-CH₂NH₂) ~2.5 - 3.0 C4 (CH-CH₂NH₂) ~45 - 55
H2, H5 (O-CH₂) ~3.5 - 4.0 C2, C5 (O-CH₂) ~70 - 80
CH₂ (aminomethyl) ~2.8 - 3.3 CH₂ (aminomethyl) ~40 - 45
NH₂ (amine) Broad, variable

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₅H₁₁NO₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed.

In positive-ion mode, the analysis would target the protonated molecule, [M+H]⁺. The exact mass of this ion is a critical piece of data for confirming the molecular formula. The theoretical exact mass of the neutral molecule is 117.0790 u, and for the protonated species, it is 118.0868 u. Observation of a peak corresponding to this m/z value with high accuracy (typically within 5 ppm) provides strong evidence for the compound's identity.

Mass spectrometry is also invaluable for monitoring the progress of a chemical reaction in which this compound is either a reactant or a product. By analyzing small aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked by their respective molecular ion peaks.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation pattern provides clues about the molecule's structure. For instance, a common fragmentation pathway would be the loss of a water molecule (-18 u) from the hydroxyl group or the loss of ammonia (B1221849) (-17 u) from the amino group.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular Formula C₅H₁₁NO₂ -
Molecular Weight 117.15 g/mol -
Theoretical Exact Mass [M] 117.0790 u HRMS
Predicted [M+H]⁺ Ion 118.0868 m/z ESI-HRMS

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. To perform this analysis, a high-quality single crystal of this compound or a suitable salt (like its hydrochloride) must be grown.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact coordinates of each atom can be determined, providing unambiguous confirmation of the compound's constitution and its trans relative stereochemistry. Key information obtained includes precise bond lengths, bond angles, and torsion angles, which define the conformation of the oxolane ring in the solid state. The five-membered tetrahydrofuran (B95107) ring is not planar and typically adopts an "envelope" or "twist" conformation, and crystallography would reveal the specific conformation present in the crystal lattice.

Furthermore, the analysis would show the intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, that dictate how the molecules pack together to form the crystal. Although a specific crystal structure for this compound is not found in publicly available literature, this technique remains the gold standard for absolute structure determination in the solid phase.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(3R,4S)-4-Aminotetrahydrofuran-3-ol

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly prioritizing green chemistry to reduce environmental impact, improve safety, and lower costs. While specific green synthesis protocols for trans-4-(aminomethyl)oxolan-3-ol are not yet extensively documented in peer-reviewed literature, significant progress in the synthesis of structurally related compounds provides a clear roadmap for future innovation.

A key area of development is the use of bio-renewable starting materials. For instance, a novel method has been developed for the green production of 2-aminomethylpiperidine, a key raw material for the drug flecainide (B1672765) acetate, from the bio-renewable 2,5-bis(aminomethyl)furan. rsc.org This approach, which involves selective hydrogenolysis, suggests a viable strategy for producing oxolane (tetrahydrofuran) derivatives from biomass, thereby reducing reliance on petrochemical precursors.

Furthermore, advancements in creating environmentally friendly industrial processes for analogous molecules are highly relevant. A patent for the synthesis of trans-4-aminomethylcyclohexanecarboxylic acid highlights a method that is low-cost, high-yield, and environmentally sound, producing a product of high purity suitable for medicinal use. cdnsciencepub.com Such process-focused innovations, which often involve optimizing catalysts and reaction conditions, are directly applicable to the manufacturing of this compound. The use of recyclable catalysts and solvent-free conditions, as demonstrated in the synthesis of other aminomethyl-containing compounds, represents another critical avenue for sustainable production. acs.org

The principles of using water as a reaction medium, a major challenge in organic chemistry, are also being tackled, as seen in the development of sustainable peptide synthesis methods. nih.gov Adapting such water-compatible strategies could dramatically improve the environmental profile of synthesizing polar molecules like this compound.

Green Chemistry PrincipleObserved Innovation in Analogous CompoundsPotential Application to this compound Synthesis
Use of Renewable FeedstocksSynthesis of 2-aminomethylpiperidine from bio-renewable furan (B31954). rsc.orgDevelopment of synthetic routes starting from biomass-derived furans or other carbohydrates.
CatalysisUse of recyclable, solid-supported catalysts for producing aminomethylated acids. acs.orgEmploying reusable catalysts to improve atom economy and reduce waste in the cyclization or functionalization steps.
Safer SolventsAqueous conditions enabled for solid-phase peptide synthesis. nih.govDesigning syntheses that utilize water or other benign solvents to replace hazardous organic solvents.
Process OptimizationPatented low-cost, high-yield "green" process for trans-4-aminomethylcyclohexanecarboxylic acid. cdnsciencepub.comFocus on developing a streamlined, efficient, and environmentally friendly manufacturing process suitable for large-scale production.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a compound like this compound, these computational tools offer a powerful means to accelerate research and unlock its full potential. While specific AI/ML studies on this exact molecule are not yet published, the application of these technologies follows a well-established paradigm.

AI/ML algorithms can be used to design and screen vast virtual libraries of novel analogs of this compound. By learning from existing chemical and biological data, these models can predict key properties such as binding affinity to specific biological targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). This in silico screening process allows researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources.

Furthermore, generative AI models can be employed for de novo drug design. By providing the core scaffold of this compound as a starting point, these algorithms can propose entirely new molecules with optimized properties, potentially leading to the discovery of compounds with enhanced efficacy or novel mechanisms of action. Machine learning can also be applied to optimize the synthetic routes themselves, predicting reaction outcomes and identifying the most efficient conditions to maximize yield and purity.

AI/ML Application AreaMethodologyObjective for this compound Research
Virtual ScreeningDocking simulations and predictive modelingIdentify potential biological targets by screening against databases of proteins.
ADMET PredictionQuantitative Structure-Property Relationship (QSPR) modelsForecast the pharmacokinetic and toxicity profile of novel analogs to guide selection.
De Novo DesignGenerative adversarial networks (GANs) or recurrent neural networks (RNNs)Create new molecular structures based on the oxolane scaffold with potentially superior biological activity.
Synthetic Route OptimizationReaction prediction algorithmsPropose efficient, high-yield, and sustainable synthetic pathways.

Exploration of Novel Preclinical Biological Targets and Therapeutic Areas

The tetrahydrofuran (B95107) core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. nih.gov These molecules are known to exhibit a diverse range of activities, including antitumor, antimicrobial, and antiprotozoal effects. nih.gov The presence of both a hydroxyl and an aminomethyl group on the trans-substituted oxolane ring of the title compound provides functional handles that can engage in specific hydrogen bonding and ionic interactions with biological macromolecules.

Substituted tetrahydrofuran derivatives have been successfully designed as potent inhibitors of critical enzymes like HIV-1 protease, where the cyclic ether core acts as a P2 ligand designed to interact with the enzyme's active site. rsc.orgnih.gov Additionally, related structures like substituted tetrahydrofurfurylamines have been investigated as potential antidepressants. acs.org The aminoguanidine (B1677879) moiety, which shares features with the aminomethyl group, has been identified as a promising antibacterial pharmacophore. nih.gov

Given this context, this compound and its derivatives represent a promising starting point for exploring a variety of therapeutic targets. Its structural similarity to tranexamic acid [trans-4-(aminomethyl)cyclohexanecarboxylic acid], a known anti-fibrinolytic agent that inhibits plasmin, suggests that serine proteases could be a potential target class. nih.govsigmaaldrich.com A systematic preclinical investigation would involve screening the compound against a broad panel of biological targets to uncover novel activities.

Potential Biological Target ClassRationale Based on Structural AnalogsPotential Therapeutic Area
Proteases (e.g., Serine Proteases)Substituted tetrahydrofurans are potent HIV-1 protease inhibitors. rsc.orgnih.gov The cyclohexane (B81311) analog is a known plasmin inhibitor. nih.govAntiviral, Inflammation, Hemostatic disorders
G-Protein Coupled Receptors (GPCRs)The aminomethyl and hydroxyl groups can mimic neurotransmitter pharmacophores.Central Nervous System (CNS) disorders, Metabolic diseases
Ion ChannelsSmall polar molecules can act as channel modulators.Neurological disorders, Cardiovascular diseases
Bacterial Enzymes (e.g., Dihydrofolate Reductase)The aminomethyl group is a feature in some antibacterial agents. nih.govInfectious Diseases

Strategic Development Based on Academic Patent Insights

The intellectual property landscape for structurally similar compounds provides valuable strategic insights for the future development of this compound. Academic and industrial patents often reveal where the innovation and commercial interest lie, guiding further research and development efforts.

A key insight comes from a patent for a synthetic method of trans-4-aminomethylcyclohexanecarboxylic acid. cdnsciencepub.com The claims of this patent focus on the process itself, emphasizing its simplicity, stability, high productivity, low cost, and environmental friendliness. This indicates that for commercial viability in this class of compounds, the innovation is not just in the molecule itself but heavily in the method of its production. A scalable and "green" synthesis is a significant competitive advantage and a primary consideration for strategic development.

This focus on process chemistry suggests that any future commercialization strategy for this compound would need to be underpinned by a robust, cost-effective, and sustainable manufacturing process. Therefore, early-stage research into novel synthetic routes, as discussed in section 9.1, is not merely an academic exercise but a critical step in building a valuable intellectual property portfolio. Patenting a novel and efficient synthesis could be more valuable than patenting the molecule itself if it is already in the public domain.

Insight from Analogous PatentsStrategic Implication for this compound
Focus on Process InnovationPrioritize the development and protection of a novel, efficient, and scalable synthetic route.
Emphasis on "Green" ChemistryIncorporate sustainable principles (e.g., renewable feedstocks, benign solvents) to create a more valuable and marketable process. cdnsciencepub.com
High Purity for Medicinal UseThe synthetic process must be capable of producing the compound to a high degree of purity to meet regulatory standards. cdnsciencepub.com
Cost-EffectivenessLow production cost is a key driver for commercial success, influencing the choice of reagents, catalysts, and overall process design. cdnsciencepub.com

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